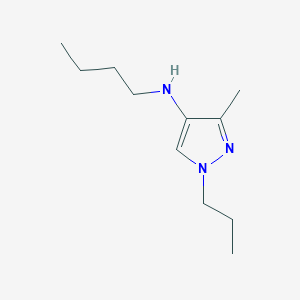![molecular formula C13H17N3O2 B11732302 4-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol](/img/structure/B11732302.png)
4-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol is a complex organic compound that features a phenolic group, a methoxy group, and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Aminomethylation: The pyrazole derivative is then subjected to aminomethylation using formaldehyde and a secondary amine.
Coupling with Phenol: The aminomethylated pyrazole is then coupled with 2-methoxyphenol under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium aluminum hydride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols and pyrazoles.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its phenolic and pyrazole moieties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol
- 4-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}-2-hydroxyphenol
- 4-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}-2-ethoxyphenol
Uniqueness
The presence of the methoxy group in 4-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol distinguishes it from its analogs. This group can influence the compound’s solubility, reactivity, and biological activity, making it a unique candidate for various applications.
Propriétés
Formule moléculaire |
C13H17N3O2 |
|---|---|
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
4-[[(2,4-dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C13H17N3O2/c1-9-7-15-16(2)13(9)14-8-10-4-5-11(17)12(6-10)18-3/h4-7,14,17H,8H2,1-3H3 |
Clé InChI |
PAINPWQIXWSMOJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(N=C1)C)NCC2=CC(=C(C=C2)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11732242.png)

![2-{[(1-propyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol](/img/structure/B11732251.png)
![2-[(E)-[(1H-indol-3-yl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B11732255.png)
![hexyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11732262.png)

![2-{[(1-Ethyl-1H-pyrazol-4-YL)amino]methyl}phenol](/img/structure/B11732271.png)
![N-[(5-fluorothiophen-2-yl)methyl]-5-(methoxymethyl)-1-methyl-1H-pyrazol-3-amine](/img/structure/B11732273.png)
![[3-(morpholin-4-yl)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11732286.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11732294.png)
![(2R)-2-amino-1-[(2R)-2-methylpyrrolidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one](/img/structure/B11732295.png)
![1-ethyl-5-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11732308.png)
![1-[3-(Methylsulfonyl)phenyl]cyclopropanemethanamine](/img/structure/B11732331.png)
![4-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}benzene-1,3-diol](/img/structure/B11732341.png)
